tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate
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Overview
Description
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and two methyl groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the tert-butyl group through alkylation. The aminophenyl group can be introduced via a nucleophilic substitution reaction. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R,6S)-4-(4-hydroxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate
- Tert-butyl (2R,6S)-4-(4-methoxyphenyl)-2,6-dimethyl-1-piperazinecarboxylate
Uniqueness
Tert-butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H27N3O2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl (2S,6R)-4-(4-aminophenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-12-10-19(15-8-6-14(18)7-9-15)11-13(2)20(12)16(21)22-17(3,4)5/h6-9,12-13H,10-11,18H2,1-5H3/t12-,13+ |
InChI Key |
GSALRQQUCCLTEJ-BETUJISGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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